molecular formula C13H18N2O3 B7948690 N-(4-Acetylphenyl)carbazic acid tert-butyl ester

N-(4-Acetylphenyl)carbazic acid tert-butyl ester

Cat. No.: B7948690
M. Wt: 250.29 g/mol
InChI Key: JLVNTJVDQRBREZ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)carbazic acid tert-butyl ester is a carbazate derivative featuring a tert-butyl ester group and a 4-acetylphenyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. Its structure combines the steric protection of the tert-butyl group with the reactive hydrazine-carboxylate moiety, making it valuable for conjugating bioactive molecules (e.g., dexamethasone) to polymeric carriers .

Properties

IUPAC Name

tert-butyl N-(4-acetylphenyl)-N-aminocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(16)10-5-7-11(8-6-10)15(14)12(17)18-13(2,3)4/h5-8H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNTJVDQRBREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)carbazic acid tert-butyl ester typically involves the reaction of 4-acetylphenyl isocyanate with tert-butyl carbazate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)carbazic acid tert-butyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Acetylphenyl)carbazic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)carbazic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparisons

tert-Butyl Carbazate (N-Boc-Hydrazine)
  • Structure : Lacks the 4-acetylphenyl group, consisting solely of the tert-butyl-protected carbazate backbone.
  • Key Properties: Molecular weight: 132.16 g/mol (C₄H₁₂N₂O₂) . Crystallography: Monoclinic space group P21/c with extensive hydrogen bonding along the a-axis . Applications: Widely used as a protective group in peptide synthesis and hydrazine-based reactions .
  • Contrast with N-(4-Acetylphenyl)carbazate :
    • The acetylphenyl group increases molecular weight (~264.3 g/mol estimated) and introduces aromatic hydrophobicity, altering solubility in polar solvents like DMF or THF .
    • Enhanced steric hindrance may slow hydrolysis of the tert-butyl ester compared to unsubstituted carbazates.
N-(t-Butyloxycarbonylamino)-3,6-dichlorophthalimide
  • Structure : Features a phthalimide ring instead of the acetylphenyl group.
  • Key Properties :
    • Synthesized via reaction of tert-butyl carbazate with 3,6-dichlorophthalic anhydride .
    • Applications: Intermediate in isoindoline derivatives for pharmaceutical manufacturing .
tert-Butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate (CAS 134574-96-2)
  • Structure : Contains a bicyclic amine moiety, replacing the acetylphenyl group.
  • Applications : Used in medicinal chemistry for targeting rigid molecular frameworks.
  • Contrast :
    • The bicyclic structure imposes conformational constraints, affecting binding affinity in drug delivery systems.

Physicochemical and Reactivity Comparison

Property N-(4-Acetylphenyl)carbazic acid tert-butyl ester tert-Butyl Carbazate N-(t-Boc-amino)-3,6-dichlorophthalimide
Molecular Weight (g/mol) ~264.3 (estimated) 132.16 ~340.2 (estimated)
Solubility Moderate in DMF, THF High in polar solvents Low in water, soluble in DMF
Hydrolysis Stability Moderate (acetyl group may stabilize ester) High Low (phthalimide accelerates hydrolysis)
Key Functional Groups Acetylphenyl, tert-butyl ester tert-butyl ester Phthalimide, tert-butyl ester

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